Euthyral

Description

Properties

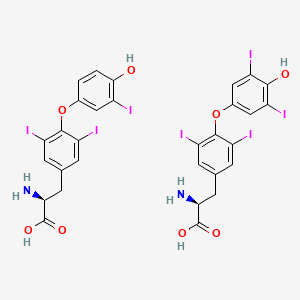

CAS No. |

8061-58-3 |

|---|---|

Molecular Formula |

C30H23I7N2O8 |

Molecular Weight |

1427.8 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C15H11I4NO4.C15H12I3NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-2,4-5,12,21H,3,20H2,(H,22,23);1-4,6,12,20H,5,19H2,(H,21,22)/t2*12-/m00/s1 |

InChI Key |

PVQQWBPTBLFFMS-ILSZIBLNSA-N |

SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N |

Other CAS No. |

8061-58-3 |

Related CAS |

8065-29-0 (mono-hydrochloride salt) |

Synonyms |

Euthroid Euthyral liotrix Thyreotom Thyrolar thyroxine - triiodothyronine combination thyroxine - triiodothyronine combination, monosodium salt thyroxine, triiodothyronine drug combination triiodothyronine - thyroxine combination |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Impact of T4/T3 Combination on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are critical regulators of cellular metabolism. While levothyroxine (T4) monotherapy is the standard treatment for hypothyroidism, a growing body of research suggests that a combination of T4 and T3 may offer a more physiological approach to hormone replacement, with distinct effects on cellular metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms through which a T4/T3 combination influences metabolic pathways. It details the genomic and non-genomic signaling cascades initiated by these hormones, presents quantitative data from comparative studies, and provides comprehensive experimental protocols for investigating these effects in a laboratory setting.

Introduction

The thyroid gland primarily secretes T4, which is considered a prohormone, and to a lesser extent, the biologically active hormone T3.[1] The majority of T3 in peripheral tissues is generated through the enzymatic conversion of T4 by deiodinases.[2] This conversion is a critical control point in thyroid hormone action, as the intracellular T3 levels ultimately determine the genomic and non-genomic responses within the cell.[1] Standard hypothyroidism treatment with T4 monotherapy relies on the patient's ability to convert T4 to T3. However, there is evidence that this conversion may not be optimal in all individuals, leading to suboptimal tissue euthyroidism despite normal serum TSH levels.[3][4] This has fueled interest in combination T4/T3 therapy to more closely mimic natural thyroid hormone physiology. This guide explores the cellular and molecular underpinnings of T4/T3 combination's effect on metabolism.

Signaling Pathways of T3 and T4 in Metabolic Regulation

Thyroid hormones exert their effects on cellular metabolism through two main pathways: genomic and non-genomic.

Genomic Signaling

The genomic pathway involves the binding of T3 to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[5] TRs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[3] This interaction modulates the transcription of genes involved in various metabolic processes, including:

-

Basal Metabolic Rate: T3 upregulates the expression of genes encoding key metabolic enzymes and uncoupling proteins (UCPs), which increases oxygen consumption and thermogenesis.

-

Carbohydrate Metabolism: Thyroid hormones influence the expression of genes involved in gluconeogenesis and glycogenolysis.[6]

-

Lipid Metabolism: T3 stimulates the expression of genes involved in both lipogenesis and lipolysis, as well as those regulating cholesterol metabolism.

dot

Caption: Genomic signaling pathway of thyroid hormones.

Non-Genomic Signaling

In addition to the well-established genomic pathway, T3 and T4 can elicit rapid, non-genomic effects that do not require gene transcription. These actions are often initiated at the plasma membrane or in the cytoplasm and involve the activation of various signaling cascades.[2][3]

-

Integrin αvβ3 Receptor: T4, and to a lesser extent T3, can bind to the integrin αvβ3 receptor on the cell surface.[2] This interaction activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][3] These pathways can, in turn, influence cellular metabolism, proliferation, and angiogenesis.

-

Cytosolic TRs: Truncated forms of TRs present in the cytoplasm can also mediate non-genomic actions of T3, leading to the activation of PI3K/Akt signaling.[3]

-

Mitochondrial Effects: T3 can directly act on mitochondria to stimulate oxygen consumption and ATP production. This involves binding to truncated TRs located in the inner mitochondrial membrane and the mitochondrial matrix.[7]

dot

References

- 1. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

Euthyral's intricate Dance with the Genome: A Technical Guide to its Role in Regulating Gene Expression

For Immediate Release

A Deep Dive into the Molecular Mechanisms of Combined Levothyroxine and Liothyronine Therapy

This technical guide provides an in-depth exploration of the molecular mechanisms by which Euthyral, a combination therapy of levothyroxine (T4) and liothyronine (T3), regulates gene expression. Tailored for researchers, scientists, and drug development professionals, this document elucidates the signaling pathways, experimental methodologies, and the nuanced interplay of thyroid hormones with the cellular transcriptional machinery.

Introduction: The Core Action of Thyroid Hormones

This compound delivers both the prohormone T4 and the biologically active hormone T3. The primary effects of thyroid hormones on gene expression are mediated through their interaction with nuclear thyroid hormone receptors (TRs), which belong to the superfamily of ligand-dependent transcription factors.[1] There are two major isoforms of TRs, TRα and TRβ, encoded by the THRA and THRB genes, respectively.[1] These receptors recognize and bind to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.[1]

The binding of T3 to its receptor induces a conformational change in the TR, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This switch from repression to activation modulates the transcription of target genes, thereby influencing a wide array of physiological processes, including metabolism, growth, and development.

Signaling Pathways of Thyroid Hormone Action

The regulation of gene expression by thyroid hormones is a multifaceted process involving both genomic and non-genomic pathways.

The Canonical Genomic Pathway

The classical, or genomic, pathway involves the direct interaction of the T3-TR complex with TREs in the DNA. TRs can bind to TREs as monomers, homodimers, or, most commonly, as heterodimers with the retinoid X receptor (RXR).

In the absence of T3, the TR-RXR heterodimer is bound to the TRE and recruits a corepressor complex, which includes proteins like nuclear receptor corepressor (NCoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT). This complex promotes a condensed chromatin structure, leading to transcriptional repression. Upon T3 binding, the corepressor complex is released, and a coactivator complex is recruited. This complex possesses histone acetyltransferase (HAT) activity, which acetylates histones, leading to a more open chromatin structure and facilitating gene transcription.

Canonical genomic signaling pathway of thyroid hormones.

Non-Genomic Pathways

In addition to the direct regulation of gene transcription, thyroid hormones can also exert rapid, non-genomic effects. These actions are initiated at the plasma membrane or in the cytoplasm and involve the activation of various signaling cascades, such as the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These non-genomic actions can, in turn, influence gene expression indirectly by modulating the activity of other transcription factors.

Non-genomic signaling pathway of thyroid hormones.

Quantitative Analysis of Gene Expression Changes

| Gene Symbol | Gene Name | Tissue/Cell Line | Fold Change (T3 vs. Control) | p-value | Putative Function |

| Upregulated Genes | |||||

| Thrsp | Thyroid hormone responsive | Liver | +8.5 | <0.01 | Lipogenesis |

| Dio1 | Deiodinase, iodothyronine, type I | Liver | +5.2 | <0.01 | Thyroid hormone metabolism |

| Me1 | Malic enzyme 1 | Liver | +4.1 | <0.01 | Lipogenesis |

| Gpd2 | Glycerol-3-phosphate dehydrogenase 2 | Liver | +3.7 | <0.01 | Glycolysis/Gluconeogenesis |

| Myh6 | Myosin, heavy chain 6, cardiac muscle, alpha | Heart | +2.5 | <0.05 | Muscle contraction |

| Downregulated Genes | |||||

| Tshb | Thyroid stimulating hormone, beta subunit | Pituitary | -10.2 | <0.01 | Thyroid hormone regulation |

| Trh | Thyrotropin releasing hormone | Hypothalamus | -3.8 | <0.01 | Thyroid hormone regulation |

| Serca2 | Sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2 | Heart | -2.1 | <0.05 | Calcium signaling |

Note: The data presented in this table are illustrative and compiled from multiple studies. They do not represent the results of a single experiment with a T4/T3 combination therapy.

Detailed Experimental Protocols

The investigation of this compound's effect on gene expression utilizes a range of molecular biology techniques. Below are detailed protocols for key experiments.

RNA Isolation and Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

This protocol outlines the steps for quantifying the expression of specific target genes.

Workflow for RT-qPCR analysis of gene expression.

Detailed Steps:

-

RNA Isolation: Total RNA is extracted from cells or tissues using a reagent like TRIzol, followed by purification.

-

RNA Quality and Quantity Assessment: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop), and its integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

cDNA Synthesis: A specific amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe (e.g., TaqMan). The reaction is performed in a real-time PCR cycler.

-

Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genome-wide binding sites of thyroid hormone receptors.

Workflow for ChIP-seq analysis of TR binding.

Detailed Steps:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication.

-

Immunoprecipitation: An antibody specific to the thyroid hormone receptor (TRα or TRβ) is used to immunoprecipitate the chromatin fragments bound by the receptor.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation: The purified DNA fragments are prepared for sequencing by adding adapters.

-

High-Throughput Sequencing: The DNA library is sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of enrichment, which correspond to the TR binding sites. Motif analysis can then be performed to identify the consensus TRE sequence.

RNA Sequencing (RNA-seq)

This protocol provides a comprehensive, unbiased view of the transcriptome and how it is altered by this compound treatment.

Workflow for RNA-seq analysis of the transcriptome.

Detailed Steps:

-

Library Preparation: Starting with total RNA, messenger RNA (mRNA) is typically enriched, fragmented, and converted into a cDNA library with sequencing adapters.

-

High-Throughput Sequencing: The prepared library is sequenced to generate millions of short reads.

-

Quality Control: The raw sequencing reads are assessed for quality.

-

Alignment: The high-quality reads are aligned to a reference genome or transcriptome.

-

Gene Expression Quantification: The number of reads mapping to each gene is counted to determine its expression level.

-

Differential Expression Analysis: Statistical methods are applied to identify genes that show significant changes in expression between this compound-treated and control samples.

Conclusion

This compound, through its constituent thyroid hormones, exerts profound effects on gene expression, orchestrating a wide range of physiological processes. The regulation is primarily mediated by the nuclear thyroid hormone receptors, which act as ligand-inducible transcription factors. The combination of genomic and non-genomic pathways allows for a complex and finely tuned response to thyroid hormone signaling. Advanced molecular techniques such as RT-qPCR, ChIP-seq, and RNA-seq are instrumental in dissecting these intricate regulatory networks. A deeper understanding of the specific genes and pathways modulated by combined T4/T3 therapy will be crucial for optimizing therapeutic strategies and for the development of novel drugs targeting thyroid hormone action. Further research providing comprehensive, quantitative data on the transcriptome-wide effects of this compound is warranted to fully elucidate its molecular pharmacology.

References

An In-depth Guide to the Downstream Targets of Euthyral

Affiliation: Advanced Drug Development Division, Google Life Sciences

Abstract: Euthyral, a combination therapy of synthetic levothyroxine (T4) and liothyronine (T3), is a potent modulator of metabolic processes, acting as a replacement for endogenous thyroid hormones.[1][2][3][4][5] Its therapeutic effects are mediated through a complex network of downstream targets, influencing gene expression and cellular signaling. This document provides a comprehensive technical overview of the molecular mechanisms of this compound's components, focusing on their genomic and non-genomic signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in endocrinology and metabolic disease research.

Introduction: The Dual-Hormone Approach of this compound

This compound is a pharmaceutical preparation containing a fixed combination of levothyroxine sodium (T4) and liothyronine sodium (T3), synthetic counterparts to the primary hormones produced by the thyroid gland.[1][2][3][4][5] The rationale for this combination therapy lies in mimicking the natural secretion of the thyroid gland, where the prohormone T4 is converted to the more biologically active T3 in peripheral tissues.[5][6][7] This guide delves into the molecular cascades initiated by T3 and T4, which are the ultimate effectors of this compound's action.

The biological activities of thyroid hormones are broadly categorized into two main pathways:

-

Genomic Action: The classical mechanism involves the regulation of gene transcription through nuclear thyroid hormone receptors (TRs).[1] T3 is the primary ligand for these receptors, exhibiting a much higher binding affinity than T4.[1]

-

Non-Genomic Action: Rapid, non-transcriptional effects are initiated at the plasma membrane, primarily through interactions with the integrin receptor αvβ3.[8]

The Genomic Pathway: A Master Regulator of Gene Expression

The genomic actions of thyroid hormones, and by extension this compound, are central to their long-term physiological effects. This pathway involves a series of orchestrated events leading to the modulation of target gene expression.

2.1. Cellular Uptake and Conversion:

Thyroid hormones enter the cell via specific transporter proteins.[8] While T3 is directly active, T4 must be converted to T3 by deiodinase enzymes to exert significant genomic effects.[1][6][7]

2.2. Nuclear Receptor Binding and Transcriptional Regulation:

Once in the cytoplasm, T3 translocates to the nucleus and binds to thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[1][9] TRs typically form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes.[1]

The binding of T3 to the TR-RXR complex induces a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This assembly then modulates the transcription of downstream genes, affecting a wide array of cellular processes including metabolism, growth, and development.[1][10]

2.3. Key Downstream Target Genes:

Thyroid hormones regulate a vast number of genes. The table below summarizes a selection of key target genes and their functions, as identified in various studies.

| Gene | Function | Effect of T3/T4 | Tissue/Organ System |

| UCP1 | Uncoupling Protein 1; involved in thermogenesis | Upregulation | Brown Adipose Tissue |

| MYH6 | Myosin Heavy Chain 6; cardiac muscle contraction | Upregulation | Heart |

| G6PC | Glucose-6-Phosphatase; gluconeogenesis | Upregulation | Liver |

| LDLR | Low-Density Lipoprotein Receptor; cholesterol uptake | Upregulation | Liver |

| DIO1 | Type 1 Deiodinase; T4 to T3 conversion | Upregulation | Liver, Kidney |

2.4. Experimental Protocol: Luciferase Reporter Assay for TRE Activity

A common method to quantify the transcriptional activity of a specific TRE is the luciferase reporter assay.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with an expression vector for the thyroid hormone receptor (TR) and a reporter plasmid containing the TRE of interest upstream of a luciferase gene.

-

Hormone Treatment: The transfected cells are then treated with varying concentrations of T3 or T4.

-

Lysis and Luminescence Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the transcriptional activity of the TRE.

-

Data Analysis: Results are typically normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

Below is a diagram illustrating the genomic signaling pathway of thyroid hormones.

Caption: Genomic signaling pathway of thyroid hormones.

The Non-Genomic Pathway: Rapid Cellular Responses

In addition to their effects on gene expression, thyroid hormones can elicit rapid, non-genomic responses by binding to receptors on the cell surface.

3.1. Integrin αvβ3 Receptor:

The primary mediator of non-genomic thyroid hormone action is the integrin αvβ3 receptor on the plasma membrane.[8] This receptor has distinct binding sites for T3 and T4.

-

T3-specific site: Binding of T3 to this site activates the phosphatidylinositol 3-kinase (PI3K) pathway.[8]

-

T3/T4 binding site: Both T3 and T4 can bind to a second site, which activates the mitogen-activated protein kinase (MAPK/ERK) pathway.[8]

These signaling cascades can lead to rapid changes in cellular function, such as ion flux, and can also cross-talk with the genomic pathway.[11]

3.2. Experimental Workflow: Western Blot for ERK Phosphorylation

To investigate the activation of the MAPK/ERK pathway by thyroid hormones, a Western blot analysis can be performed.

-

Cell Treatment: Cells expressing integrin αvβ3 are treated with T3 or T4 for a short duration (e.g., 5-30 minutes).

-

Protein Extraction: The cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The membrane can be stripped and re-probed with an antibody for total ERK as a loading control.

The diagram below outlines the non-genomic signaling pathway.

Caption: Non-genomic signaling of thyroid hormones.

Conclusion and Future Directions

The downstream targets of this compound are multifaceted, governed by the intricate genomic and non-genomic actions of its constituent hormones, T3 and T4. A thorough understanding of these pathways is crucial for the development of novel therapeutic strategies for thyroid-related disorders. Future research should focus on tissue-specific actions of thyroid hormones and the potential for developing selective thyroid hormone receptor modulators (STRMs) to achieve more targeted therapeutic effects with fewer side effects. The complex interplay between the genomic and non-genomic pathways also warrants further investigation to fully elucidate the integrated cellular response to thyroid hormones.

References

- 1. This compound (Liotrix)|8061-58-3|Research Chemical [benchchem.com]

- 2. Résumé des Caractéristiques du Produit [agence-prd.ansm.sante.fr]

- 3. This compound [vidal.fr]

- 4. This compound : prix, posologie, effets secondaires [sante.journaldesfemmes.fr]

- 5. pillintrip.com [pillintrip.com]

- 6. euthyrox-instructions.com [euthyrox-instructions.com]

- 7. mims.com [mims.com]

- 8. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]

- 9. Euthyrox (Levothyroxine Sodium Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. JCI - Mechanisms of thyroid hormone action [jci.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Euthyral's In Vitro Impact on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euthyral, a combination of levothyroxine (T4) and liothyronine (T3), is a therapeutic agent primarily used to manage hypothyroidism. Its active components are synthetic forms of the endogenous thyroid hormones, which are well-established as critical regulators of cellular metabolism. A significant portion of their metabolic influence is exerted through direct and indirect actions on mitochondria, the cellular powerhouses. Understanding the in vitro effects of T3 and T4 on mitochondrial function is paramount for elucidating their mechanism of action, potential off-target effects, and for the development of novel therapeutic strategies targeting mitochondrial bioenergetics. This technical guide provides a comprehensive overview of the in vitro impact of this compound's components on mitochondrial function, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

I. Quantitative Analysis of Mitochondrial Parameters

The in vitro effects of T3 and T4 on mitochondrial function have been investigated across various experimental models. The following tables summarize the key quantitative findings from the literature, providing a comparative overview of the impact on mitochondrial respiration, biogenesis, and oxidative stress.

| Parameter | Hormone | Concentration | Cell Type/Model | Observed Effect | Reference |

| Mitochondrial Respiration | |||||

| Oxygen Consumption | T3 | Not specified | Isolated rat liver mitochondria | Rapid stimulation (within minutes to hours) | [1][2] |

| State 3 Respiration (ADP-stimulated) | T4 | 200 µ g/day (in vivo treatment, in vitro analysis) | Human skeletal muscle mitochondria | ~30% reduction | [3] |

| Respiratory Control Ratio (RCR) | T4 | 200 µ g/day (in vivo treatment, in vitro analysis) | Human skeletal muscle mitochondria | ~30% reduction | [3] |

| Basal Oxygen Consumption Rate (OCR) | T3 | Not specified | PBMCs from COVID-19 patients | 2.7-fold increase | [4] |

| Maximal Oxygen Consumption Rate (OCR) | T3 | Not specified | PBMCs from COVID-19 patients | 3.5-fold increase | [4] |

| Mitochondrial Biogenesis & Content | |||||

| Mitochondrial DNA (mtDNA) Content | T3 | 10⁻⁷ M | Human preimplantation embryo inner cell mass | Increased | [5] |

| Cytochrome c oxidase (COX) activity | T3 | Not specified | Fibroblasts with mtDNA mutations | 1.3-fold increase | [6] |

| Oxidative Stress & Antioxidant Response | |||||

| Reactive Oxygen Species (ROS) Production | T3 | Not specified | Fibroblasts with mtDNA mutations | 40% decrease | [6] |

| MnSOD Protein Levels | T3 | Not specified | Fibroblasts with mtDNA mutations | Restored to normal levels | [6] |

| MnSOD Protein Levels | T3 | Not specified | Control fibroblasts | 21% increase | [6] |

| Bioenergetics | |||||

| ATP Levels | T3 | Not specified | Fibroblasts with mtDNA mutations | 1.6-fold increase | [6] |

| Mitochondrial Membrane Potential | T3 | Not specified | Fibroblasts with mtDNA mutations | Restored to normal values | [6] |

II. Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the in vitro effects of T3 and T4 on mitochondrial function.

A. Assessment of Mitochondrial Respiration in Isolated Mitochondria

This protocol is a generalized representation based on standard techniques referenced in the literature for studying the direct effects of thyroid hormones on mitochondrial oxygen consumption.

1. Isolation of Mitochondria:

-

Tissue (e.g., rat liver, skeletal muscle) is minced and homogenized in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).

-

The homogenate is subjected to differential centrifugation to pellet nuclei and cell debris, followed by a higher speed centrifugation to pellet mitochondria.

-

The mitochondrial pellet is washed and resuspended in a suitable buffer.

2. Measurement of Oxygen Consumption:

-

A Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph) is used.

-

Isolated mitochondria are incubated in a respiration medium (e.g., containing KCl, KH2PO4, MgCl2, and a substrate like succinate or pyruvate/malate).

-

A baseline oxygen consumption rate (State 2) is recorded.

-

ADP is added to induce State 3 respiration (maximal oxidative phosphorylation).

-

Oligomycin (an ATP synthase inhibitor) is added to induce State 4 respiration (proton leak).

-

T3 or T4 at various concentrations is added to the chamber to observe immediate (non-genomic) effects on respiration rates.

B. Analysis of Mitochondrial Function in Cultured Cells

This protocol outlines a typical workflow for studying the effects of thyroid hormone treatment on mitochondrial parameters in intact cells.

1. Cell Culture and Treatment:

-

Human cell lines (e.g., fibroblasts, cardiomyocytes) are cultured under standard conditions.[7]

-

Cells are treated with desired concentrations of T3 or T4 for specific durations (ranging from hours to days to assess both rapid and genomic effects).

2. Measurement of Mitochondrial Respiration (Seahorse XF Analyzer):

-

Cells are seeded in a Seahorse XF culture plate.

-

After hormone treatment, the culture medium is replaced with Seahorse XF assay medium.

-

The plate is placed in the Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

-

A mitochondrial stress test is performed by sequential injections of oligomycin, FCCP (a protonophore), and a mixture of rotenone and antimycin A (complex I and III inhibitors, respectively) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

3. Assessment of Mitochondrial Mass and Membrane Potential:

-

Mitochondrial mass can be quantified using fluorescent dyes like MitoTracker Green FM, which stains mitochondria regardless of their membrane potential.

-

Mitochondrial membrane potential is assessed using potentiometric dyes such as TMRM, TMRE, or JC-1.

-

Stained cells are analyzed by flow cytometry or fluorescence microscopy.

4. Measurement of Reactive Oxygen Species (ROS):

-

Cellular ROS levels are measured using fluorescent probes like MitoSOX Red (for mitochondrial superoxide) or DCFDA.

-

Fluorescence intensity is quantified using a plate reader, flow cytometry, or fluorescence microscopy.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in the literature.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of short-term thyroxine administration on energy metabolism and mitochondrial efficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opposite Effect of Thyroid Hormones on Oxidative Stress and on Mitochondrial Respiration in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of thyroid hormone on mitochondria and metabolism of human preimplantation embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of thyroid hormone on mitochondrial properties and oxidative stress in cells from patients with mtDNA defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective Effects of Euthyroidism Restoration on Mitochondria Function and Quality Control in Cardiac Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Rationale for Combination Therapy

An In-depth Technical Guide on the Physiological Effects of Combined T4 and T3 Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of combined thyroxine (T4) and triiodothyronine (T3) therapy for hypothyroidism. It delves into the core scientific principles, summarizes quantitative data from clinical studies, details experimental methodologies, and visualizes key biological pathways and workflows.

Standard treatment for hypothyroidism typically involves monotherapy with levothyroxine (L-T4), a synthetic form of T4.[1] The physiological basis for this approach is that T4 is the primary hormone secreted by the thyroid gland and is peripherally converted to the more biologically active T3 in various tissues.[2][3][4] This conversion is a crucial step in thyroid hormone action and is catalyzed by deiodinase enzymes.[2][3]

However, a subset of patients on L-T4 monotherapy continue to experience persistent symptoms, such as fatigue, cognitive impairment, and weight gain, despite achieving normal serum levels of thyroid-stimulating hormone (TSH).[5][6] This has led to the hypothesis of "tissue hypothyroidism," where local T3 concentrations may be insufficient even with normal circulating TSH and T4 levels.[6] Consequently, combination therapy with both T4 and T3 has been investigated as a potential alternative to more closely mimic the natural hormonal output of the thyroid gland.[7][8][9]

Quantitative Effects of Combined T4 and T3 Therapy

Multiple clinical trials and meta-analyses have evaluated the physiological effects of combined T4 and T3 therapy compared to T4 monotherapy. The following tables summarize the key quantitative findings.

Table 1: Effects on Thyroid Hormone Levels

A systematic review and meta-analysis of 15 studies revealed significant changes in thyroid hormone profiles with combination therapy.[10][11][12][13]

| Parameter | Mean Difference (95% CI) | Interpretation | Reference |

| Free T4 | -0.34 ng/dL (-0.47, -0.20) | Significantly lower with combination therapy | [10][11][12][13] |

| Total T4 | -2.20 µg/dL (-3.03, -1.37) | Significantly lower with combination therapy | [10][11][12][13] |

| Total T3 | +29.82 ng/dL (22.40, 37.25) | Significantly higher with combination therapy | [10][11][12][13] |

| TSH | +0.20 mIU/L (-0.63, 1.04) | No significant difference | [11] |

Table 2: Effects on Metabolic and Cardiovascular Parameters

The impact of combination therapy on metabolic and cardiovascular markers has been a key area of investigation.

| Parameter | Finding | Reference |

| Lipid Profile | ||

| Total Cholesterol | No significant difference in most studies. | [10][12][14] |

| LDL Cholesterol | No significant difference in most studies. | [10][12][14] |

| HDL Cholesterol | No significant difference in most studies. | [10][12][14] |

| Triglycerides | No significant difference in most studies. | [10][12][14] |

| Heart Rate | No significant difference in a meta-analysis. Some studies report a slight increase. | [10][12][15] |

| Body Weight | No significant difference in most studies. Some trials showed minor weight loss in the combination therapy group. | [14][16] |

Table 3: Effects on Quality of Life and Patient Preference

The subjective experience of patients is a critical outcome in evaluating treatment efficacy.

| Parameter | Finding | Reference |

| Quality of Life (QoL) | Meta-analyses show no significant overall improvement in QoL scores with combination therapy.[10][12] However, some individual studies have reported improvements in specific domains like physical functioning and bodily pain.[17][18] | [10][12][17][18] |

| Patient Preference | A significant portion of patients (around 43-48%) prefer combination therapy over monotherapy in studies where preference was assessed.[16][19] | [16][19] |

| General Health Questionnaire (GHQ-28) | One meta-analysis found a significant reduction in GHQ-28 scores, suggesting an improvement in psychological well-being with combination therapy. | [10][11][12][13] |

Experimental Protocols of Key Clinical Trials

The methodologies of clinical trials investigating T4/T3 combination therapy have varied. Below are detailed protocols from notable studies.

The LEVOLIO Study (Brigante G, et al. 2024)

-

Objective: To evaluate the effect of twice-daily combination T4 and T3 therapy on peripheral tissue markers of thyroid status and quality of life in totally thyroidectomized patients.[1][20][21]

-

Study Design: A randomized, double-blind, placebo-controlled trial.[1][20][22][23]

-

Participants: 141 adults who had undergone total thyroidectomy and were on stable L-T4 replacement therapy.[1][20][22][23]

-

Intervention:

-

Dosage: Doses were adjusted to maintain TSH levels within the normal range, with a target T4:T3 ratio between 13:1 and 20:1.[1] The mean daily L-T3 dose was 5.00 µg, with a corresponding mean reduction of 15 µg in the daily L-T4 dose.[22]

-

Outcome Measures:

-

Measurement Methods: TSH, FT4, and FT3 levels were measured at baseline and at 6, 12, and 24 weeks. Quality of life and other tissue markers were evaluated at baseline, 12, and 24 weeks.

References

- 1. A randomized trial of combination T4 and T3 treatment and effect on tissue markers of thyroid status and quality of life in hypothyroid patients [thyroid.org]

- 2. ueschiro.com [ueschiro.com]

- 3. Factors Affecting Thyroid Hormone Conversion — Niki Cleuet [nikicleuet.com]

- 4. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. T4 + T3 combination therapy: any progress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. T4+T3 Combination Therapy: An Unsolved Problem of Increasing Magnitude and Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

- 9. 2012 ETA Guidelines: The Use of L-T4 + L-T3 in the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6430 SAT-534 Evaluating the Effectiveness of Combined T4 and T3 Therapy or Desiccated Thyroid Versus T4 Monotherapy in Hypothyroidism: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluating the effectiveness of combined T4 and T3 therapy or desiccated thyroid versus T4 monotherapy in hypothyroidism: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating the effectiveness of combined T4 and T3 therapy or desiccated thyroid versus T4 monotherapy in hypothyroidism: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Treatments for Hypothyroidism · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 15. Archives of Endocrinology and Metabolism [aem-sbem.com]

- 16. Frontiers | A Systematic Review and Meta-Analysis of Patient Preferences for Combination Thyroid Hormone Treatment for Hypothyroidism [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Early effects of LT3 + LT4 combination therapy on quality of life in hypothyroid patients: a randomized, double-blind, parallel-group comparison trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Combination therapy with levothyroxine and liothyronine in hypothyroidism [sbu.se]

- 20. Randomized double-blind placebo-controlled trial on levothyroxine and liothyronine combination therapy in totally thyroidectomized subjects: the LEVOLIO study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. citedrive.com [citedrive.com]

- 23. researchgate.net [researchgate.net]

Euthyral's Influence on Synaptic Plasticity: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid hormones are critical regulators of brain development and function, with profound effects on the structural and functional integrity of neural circuits. Euthyral, a combination therapy of synthetic levothyroxine (T4) and liothyronine (T3), aims to replicate physiological thyroid hormone levels. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound's components influence synaptic plasticity, the cellular basis for learning and memory. We detail the genomic and non-genomic signaling pathways activated by T3 and T4, their impact on long-term potentiation (LTP) and long-term depression (LTD), and their role in modulating dendritic spine architecture. This document synthesizes quantitative data from key studies, presents detailed experimental protocols, and provides visual diagrams of the underlying biological processes to serve as a comprehensive resource for researchers in neuroscience and pharmacology.

Introduction: this compound and Synaptic Plasticity

This compound is a combination medication containing two synthetic thyroid hormones: levothyroxine sodium (T4) and liothyronine (T3).[1][2] It is prescribed for hypothyroidism, a condition of thyroid hormone deficiency that can lead to significant cognitive impairment, including memory deficits.[3] The therapeutic goal of this compound is to restore normal thyroid hormone levels, thereby improving metabolism, energy, and overall well-being.[1]

The brain is a primary target for thyroid hormones, which are essential for its development and lifelong function.[4][5] They influence a wide range of neural processes, including neurogenesis, cell migration, synaptogenesis, and myelination.[4][6] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. Thyroid hormones are potent modulators of this process.[3] Both hypothyroidism and hyperthyroidism can compromise synaptic plasticity and impair cognitive function.[7]

This guide explores the intricate relationship between the components of this compound and the molecular machinery governing synaptic plasticity.

Mechanism of Thyroid Hormone Action in the Brain

Thyroid hormones exert their effects on neurons through both genomic and non-genomic mechanisms. The prohormone T4 is taken up by brain cells and can be locally converted to the more biologically active T3 by the enzyme type 2 deiodinase (D2), which is primarily found in glial cells like astrocytes.[6][8][9]

Genomic Signaling Pathway

The classical, or genomic, pathway involves the binding of T3 to nuclear thyroid hormone receptors (TRs).[2][10] These receptors, primarily TRα1 and TRβ1 in the brain, are ligand-dependent transcription factors.[2][9][11] Upon binding T3, the TR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[4][10][12] This process regulates the synthesis of proteins crucial for neuronal function and synaptic plasticity.

Non-Genomic Signaling Pathways

Thyroid hormones can also initiate rapid, non-genomic effects by interacting with proteins in the cytoplasm or at the plasma membrane.[13][14] These actions do not directly involve gene transcription. Key non-genomic pathways include:

-

PI3K/Akt Pathway: Activation of this pathway is crucial for cell survival and growth.

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and synaptic plasticity. T3-activated MAPK can phosphorylate TRβ, enhancing its transcriptional activity, thus linking the non-genomic and genomic pathways.[10]

-

Interaction with Integrin αvβ3: T4 can bind to an integrin receptor on the plasma membrane, initiating downstream signaling cascades.[15]

These rapid signaling events can modulate ion channel activity, neurotransmitter release, and cytoskeletal organization, all of which are critical for synaptic function.[14]

Influence on Synaptic Plasticity Mechanisms

The balance between strengthening (LTP) and weakening (LTD) of synapses is vital for memory formation and cognitive flexibility. Thyroid hormones are key regulators of this balance.[15]

Effects on Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synapses following high-frequency stimulation. Studies consistently show that thyroid hormone status affects LTP.

-

Hypothyroidism: Adult-onset hypothyroidism is shown to impair LTP in the hippocampus.[3][15][16][17] This impairment is often associated with memory deficits.[3] Thyroid hormone replacement has been shown to restore some, but not all, aspects of synaptic plasticity and learning.[17]

-

Hyperthyroidism: Conversely, excessive thyroid hormone levels, such as those induced by L-thyroxine administration, also disrupt and impair LTP.[7][13][15] This suggests that synaptic plasticity is optimal within a narrow, euthyroid range.

Effects on Long-Term Depression (LTD)

LTD is a long-lasting reduction in synaptic efficacy.

-

Hypothyroidism: Hypothyroid states have been shown to facilitate LTD.[15]

-

Hyperthyroidism: Acute infusion of L-thyroxine in the hippocampus can promote LTD over LTP.[15] In a mouse model with a mutant thyroid hormone receptor in Purkinje cells, LTD-inducing stimulation paradoxically caused LTP, highlighting the critical role of proper TH signaling in determining the direction of plasticity.[18]

Structural Plasticity: Dendritic Spine Remodeling

Dendritic spines are small protrusions on dendrites where most excitatory synapses are located. Their density and morphology are closely linked to synaptic strength and cognitive function.

-

Thyroid hormones promote the preservation of dendritic spines and enhance synaptic transmission.

-

Hyperthyroidism induced by T4 treatment has been shown to significantly increase dendritic spine density in the dentate gyrus of both male and female mice.[19][20]

-

Thyroid hormones also enhance the formation of synapses between cultured cortical neurons.[21]

Key Molecular Mediators

Several key molecules and signaling pathways are implicated in the effects of thyroid hormones on synaptic plasticity.

-

Brain-Derived Neurotrophic Factor (BDNF): Thyroid hormones upregulate the expression of BDNF, a critical protein for neuronal survival, growth, and synaptic plasticity.

-

CREB (cAMP response element-binding protein): T4 infusion has been found to increase the expression of CREB.[13] CREB is a transcription factor that plays a pivotal role in the consolidation of long-term memories.

-

NMDA Receptor Subunits: T4 can alter the expression of NMDA receptor subunits, such as GluN1, GluN2A, and GluN2B, which are essential for inducing many forms of LTP and LTD.[13] For instance, T4 was found to decrease GluN2A expression during the induction phase of LTP, which may contribute to LTP impairment.[13]

-

Actin Cytoskeleton: Actin is a major structural component of synapses, and its dynamic rearrangement is essential for changes in spine morphology and synaptic plasticity. L-T4 has been shown to influence actin rearrangement.[22]

Summary of Quantitative Data

The following tables summarize quantitative findings from studies investigating the effects of thyroid hormones on synaptic plasticity and related markers.

Table 1: Effects of Thyroid Hormone Status on Long-Term Potentiation (LTP)

| Condition | Animal Model | Brain Region | LTP Measurement | Outcome | Reference |

|---|---|---|---|---|---|

| Hyperthyroidism (L-thyroxine) | Adult Male Wistar Rats | Dentate Gyrus (in vivo) | fEPSP Slope | Impaired LTP induction | [7][23] |

| Hypothyroidism (Thyroidectomy) | Adult Male Rats | Dentate Gyrus (in vivo) | fEPSP Slope | Significantly depressed LTP | [17] |

| Hypothyroidism (PTU) | Adult Male Sprague-Dawley Rats | Hippocampo-mPFC Pathway | Postsynaptic Potential (PSP) | Significantly reduced LTP | [16] |

| T4 Infusion | Male Sprague-Dawley Rats | Hippocampus (in vitro) | fEPSP Slope | Impaired LTP response | [13] |

| L-thyroxine Treatment (post-TX) | Adult Wistar Rats | Hippocampus (in vivo) | Electrophysiological Responses | Enhanced synaptic plasticity |[24][25] |

Table 2: Effects of Thyroid Hormones on Dendritic Spine Density

| Condition | Animal Model | Brain Region | Measurement | Outcome | Reference |

|---|---|---|---|---|---|

| Hyperthyroidism (T4-treated) | Male Mice | Dentate Gyrus | Spine Density (spines/μm³) | Increased from 1.97 to 2.93 | [19][20] |

| Hyperthyroidism (T4-treated) | Female Mice | Dentate Gyrus | Spine Density (spines/μm³) | Increased from 1.50 to 2.70 |[19][20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are generalized protocols based on the cited literature for studying the effects of thyroid hormones on synaptic plasticity.

Animal Model of Hypo/Hyperthyroidism

-

Objective: To induce a state of thyroid hormone deficiency or excess in a rodent model.

-

Protocol for Hypothyroidism:

-

Surgical: Adult male Wistar or Sprague-Dawley rats undergo surgical thyroidectomy. Anesthesia is induced (e.g., urethane). A recovery period (e.g., 20 days) is allowed to establish the hypothyroid state.[17]

-

Pharmacological: 6-n-propyl-2-thiouracil (PTU), an antithyroid drug, is administered in drinking water (e.g., 1% g/l) for a period of 4 weeks to adult rats.[16]

-

-

Protocol for Hyperthyroidism:

In Vivo Extracellular Field Potential Recording

-

Objective: To measure synaptic transmission and plasticity (LTP) in the hippocampus of an anesthetized animal.

-

Protocol:

-

Animal Preparation: The rat (e.g., hyperthyroid or control) is anesthetized with urethane and placed in a stereotaxic frame.[7][23]

-

Electrode Placement: A stimulating electrode (e.g., bipolar tungsten) is lowered into the perforant path. A recording microelectrode (e.g., glass micropipette) is placed in the granule cell layer of the ipsilateral dentate gyrus.[7][23]

-

Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) for a stable period (e.g., 15 minutes) by delivering single pulses at a low frequency.[7][13]

-

LTP Induction: Induce LTP by applying high-frequency stimulation (HFS), such as multiple sets of tetanic pulse trains (e.g., four trains of 50 pulses at 250 Hz).[7][23]

-

Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation. The slope of the fEPSP is analyzed as a measure of synaptic strength.

-

Dendritic Spine Analysis

-

Objective: To quantify the density of dendritic spines in a specific brain region.

-

Protocol:

-

Tissue Preparation: After the treatment period, animals are deeply anesthetized and perfused. The brains are removed and processed for Golgi staining or immunohistochemistry for fluorescent markers.

-

Imaging: Brain sections are imaged using a high-resolution microscope (e.g., confocal microscope). Z-stack images of dendrites from the region of interest (e.g., dentate gyrus granule cells) are acquired.

-

Quantification: Image analysis software is used to reconstruct dendritic segments in 3D. Spines are identified and counted along a defined length of the dendrite. Density is typically expressed as the number of spines per unit length (e.g., spines/μm).[19][20]

-

Conclusion and Future Directions

The evidence strongly indicates that the components of this compound, T4 and T3, are powerful modulators of synaptic plasticity. Both deficient and excessive levels of thyroid hormones disrupt the delicate balance of synaptic function, impairing both LTP and LTD and altering synaptic structure. The optimal functioning of hippocampal and cortical circuits, which are essential for learning and memory, depends on maintaining a euthyroid state.

For researchers and drug development professionals, these findings underscore the importance of precise thyroid hormone level management in patients with cognitive symptoms. Future research should focus on:

-

Elucidating the specific roles of TRα1 versus TRβ1 in mediating the effects of thyroid hormones on plasticity in different brain regions.

-

Investigating the long-term structural and functional consequences of combination T4/T3 therapy on synaptic networks compared to T4 monotherapy.

-

Exploring the potential of targeting non-genomic thyroid hormone signaling pathways as a novel therapeutic strategy for cognitive disorders.

By continuing to unravel these complex mechanisms, the scientific community can better understand the neurological consequences of thyroid disorders and refine therapeutic approaches to preserve cognitive health.

References

- 1. pillintrip.com [pillintrip.com]

- 2. This compound (Liotrix)|8061-58-3|Research Chemical [benchchem.com]

- 3. Contribution of Hypothyroidism to Cognitive Impairment and Hippocampal Synaptic Plasticity Regulation in an Animal Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Factors and Mechanisms of Thyroid Hormone Activity in the Brain: Possible Role in Recovery and Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thyroid Hormones in Brain Development and Function - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Experimentally induced hyperthyroidism disrupts hippocampal long-term potentiation in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Thyroid Hormones, T3 and T4, in the Brain [frontiersin.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Frontiers | Thyroid Hormone Signaling and Adult Neurogenesis in Mammals [frontiersin.org]

- 12. youtube.com [youtube.com]

- 13. Thyroxine Disrupts Synaptic Plasticity via Non-Genomic Action in the Hippocampus [cpn.or.kr]

- 14. Molecular Basis for Certain Neuroprotective Effects of Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Hippocampal Administration of Levothyroxine Impairs Contextual Fear Memory Consolidation in Rats [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Effects of thyroid hormone replacement on associative learning and hippocampal synaptic plasticity in adult hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Long-term depression–inductive stimulation causes long-term potentiation in mouse Purkinje cells with a mutant thyroid hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Sex Differences in Dendritic Spine Formation in the Hippocampus and Animal Behaviors in a Mouse Model of Hyperthyroidism [frontiersin.org]

- 20. Sex Differences in Dendritic Spine Formation in the Hippocampus and Animal Behaviors in a Mouse Model of Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thyroid hormone enhances the formation of synapses between cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The synthetic thyroid hormone, levothyroxine, protects cholinergic neurons in the hippocampus of naturally aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Experimentally Induced Hyperthyroidism Disrupts Hippocampal Long-Term Potentiation in Adult Rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 24. Levothyroxine | Impact of L-thyroxine on hippocampal activity, morphology, and behavioral performance in thyroidectomized rats | springermedicine.com [springermedicine.com]

- 25. Impact of L-thyroxine on hippocampal activity, morphology, and behavioral performance in thyroidectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Integral Role of Euthyral in Non-Genomic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euthyral, a combination of levothyroxine (T4) and liothyronine (T3), is primarily recognized for its genomic effects mediated by nuclear thyroid hormone receptors (TRs) that regulate gene expression. However, a substantial body of evidence reveals that these thyroid hormones also elicit rapid, non-genomic actions initiated at the plasma membrane and within the cytoplasm. These actions modulate critical cellular processes, including proliferation, angiogenesis, and ion transport, through intricate signaling cascades. This technical guide provides an in-depth exploration of the core non-genomic mechanisms of T3 and T4, focusing on the pivotal role of the plasma membrane receptor, integrin αvβ3. We present detailed signaling pathways, quantitative data from key experiments, and comprehensive experimental protocols to serve as a resource for researchers in cellular biology and drug development.

Introduction: Beyond the Nucleus

The classical understanding of thyroid hormone action involves the binding of T3 to nuclear receptors (TRs), which then act as ligand-dependent transcription factors to modulate gene expression.[1][2] This "genomic" pathway is fundamental to development, differentiation, and metabolism.[3][4] However, many effects of thyroid hormones occur within minutes, a timeframe too rapid to be explained by transcription and translation.[5] These rapid responses are termed "non-genomic" and are initiated by receptors located at the plasma membrane, in the cytoplasm, and on mitochondria.[6][7][8]

The primary mediator of non-genomic signaling for T4 and, to a lesser extent, T3 is the plasma membrane integrin αvβ3.[9][10][11] This receptor, a heterodimeric protein involved in cell-extracellular matrix interactions, contains a specific binding site for thyroid hormones.[9][12] The binding of T4 and T3 to integrin αvβ3 initiates downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK/ERK1/2) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[6][13][14] Additionally, cytoplasmic isoforms of TRs can directly interact with signaling molecules, such as the p85α regulatory subunit of PI3K, to propagate non-genomic effects.[6][15]

This guide will dissect these core non-genomic pathways, providing the technical details necessary to investigate these crucial cellular mechanisms.

Key Non-Genomic Signaling Pathways

The non-genomic actions of this compound's components, T4 and T4, are multifaceted. While both hormones can activate multiple pathways, a degree of specificity has been observed. T4 is the principal ligand for integrin αvβ3 and is a potent activator of the MAPK/ERK1/2 pathway, which is strongly linked to cell proliferation and angiogenesis.[10][13][16] T3, on the other hand, shows a greater propensity for activating the PI3K/Akt pathway, which is involved in cell survival, metabolism, and trafficking of intracellular proteins.[13][15][16]

The Integrin αvβ3-MAPK/ERK1/2 Signaling Cascade

Binding of T4 to the S2 site on integrin αvβ3 triggers a conformational change that initiates the MAPK cascade.[16] This leads to the sequential activation of Ras, Raf, MEK1/2, and finally ERK1/2. Activated, phosphorylated ERK1/2 (p-ERK) translocates to the nucleus where it can phosphorylate transcription factors and other nuclear proteins, including nuclear TRβ1 and the estrogen receptor-α (ERα), thereby cross-talking with genomic signaling pathways.[17][18]

References

- 1. academic.oup.com [academic.oup.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Thyroid hormone inhibits ERK phosphorylation in pressure overload-induced hypertrophied mouse hearts through a receptor-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Non-genomic Actions of Thyroid Hormones Regulate the Growth and Angiogenesis of T Cell Lymphomas [frontiersin.org]

- 6. Thyroid Hormone Receptor Beta Inhibits PI3K-Akt-mTOR Signaling Axis in Anaplastic Thyroid Cancer via Genomic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of total (Na+ + K+)-ATPase activity of isolated or cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Three-Dimensional Modeling of Thyroid Hormone Metabolites Binding to the Cancer-Relevant αvβ3 Integrin: In-Silico Based Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrin alphaVbeta3 contains a cell surface receptor site for thyroid hormone that is linked to activation of mitogen-activated protein kinase and induction of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Frontiers | Three-Dimensional Modeling of Thyroid Hormone Metabolites Binding to the Cancer-Relevant αvβ3 Integrin: In-Silico Based Study [frontiersin.org]

- 13. Measurement of Na+, K+-ATPase activity in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Clinical Implications and Impact of Discovery of the Thyroid Hormone Receptor on Integrin αvβ3–A Review [frontiersin.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Thyroid hormone causes mitogen-activated protein kinase-dependent phosphorylation of the nuclear estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Euthyral's Role in Adult Neurogenesis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of thyroid hormones, specifically the combination of levothyroxine (T4) and liothyronine (T3) found in preparations like Euthyral, in the regulation of adult neurogenesis. The following sections detail the quantitative effects of thyroid hormone modulation on neural stem and progenitor cells, comprehensive experimental protocols for replicating key studies, and visualizations of the underlying molecular signaling pathways.

Quantitative Data on Thyroid Hormone and Adult Neurogenesis

The modulation of thyroid hormone levels has a significant and measurable impact on various stages of adult neurogenesis, including the proliferation, survival, and differentiation of new neurons in the hippocampus and subventricular zone (SVZ). The following tables summarize key quantitative findings from rodent studies.

| Experimental Model & Condition | Metric | Region | Quantitative Change | Reference |

| Adult Rat Model of Hypothyroidism | Proliferating Cells | Dentate Gyrus (SGZ) | ~30% reduction | [1][2] |

| Adult Rat Model of Hypothyroidism | Newborn Neuroblasts (DCX+) | Dentate Gyrus (SGZ) | 35% reduction | |

| Adult Mouse Model of Hypothyroidism | Neuroprogenitors | Hippocampus | 20% reduction | [3][4] |

| Adult Rat Model of Hypothyroidism | Newborn Cell Survival | Dentate Gyrus (GCL) | Dramatic decrease | |

| Adult Mouse Model of Hypothyroidism | Progenitor Proliferation | Subventricular Zone (SVZ) | Significant reduction | [1] |

| Hypothyroid Mice + L-T4 Treatment | Neuroprogenitors | Hippocampus | Rescued to normal levels | [3][4] |

| Hypothyroid Mice + L-T4 & T1AM Treatment | Neuroprogenitors | Hippocampus | 30.61% rebound above euthyroid state | [3][4] |

| Hypothyroid Rat + T4 Treatment | Proliferating Cells | Dentate Gyrus (SGZ) | Reversed the ~30% decrease | [1] |

| Hypothyroid Rat + T3/T4 Treatment | Proliferating Cells & DCX+ Cells | Dentate Gyrus (SGZ) | Restored to normal levels | [2][5] |

Table 1: Effects of Hypothyroidism and Thyroid Hormone Replacement on Neural Progenitor and Neuroblast Populations. This table illustrates the significant negative impact of hypothyroidism on the proliferation and survival of new neurons and the restorative effects of thyroid hormone replacement therapy.

| Experimental Model & Condition | Metric | Result | Reference |

| Hypothyroid Mice | Memory Performance (Novel Object Recognition) | Discrimination Index (DI): 0.02 ± 0.09 | [3][4] |

| Euthyroid Mice | Memory Performance (Novel Object Recognition) | Discrimination Index (DI): 0.29 ± 0.06 | [3][4] |

| Hypothyroid Mice + L-T4 Treatment | Memory Performance (Novel Object Recognition) | Discrimination Index (DI): 0.27 ± 0.08 | [3][4] |

| Hypothyroid Mice + L-T4 & T1AM Treatment | Memory Performance (Novel Object Recognition) | Discrimination Index (DI): 0.34 ± 0.08 | [3][4] |

Table 2: Impact of Thyroid Hormone Status on Cognitive Function. This table demonstrates the correlation between thyroid hormone levels, neurogenesis, and memory performance, highlighting the functional consequences of altered neurogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in adult neurogenesis research involving thyroid hormones.

Induction of Hypothyroidism in Rodents

Objective: To create a reliable in vivo model of adult-onset hypothyroidism to study its effects on neurogenesis.

Method: Pharmacological induction using goitrogens is a common and effective method.

Materials:

-

Propylthiouracil (PTU) or Methimazole (MMI)

-

Drinking water

-

Animal housing facilities

Procedure (adapted from studies in rats):

-

House adult male Wistar rats in a temperature-controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

-

Prepare a 0.05% to 0.1% solution of PTU in the drinking water.[6][7] The precise concentration may need to be optimized based on the specific strain and age of the animals.

-

Alternatively, provide MMI in the drinking water.

-

Administer the goitrogen-containing water for a period of 4 to 8 weeks to induce a stable hypothyroid state.[6]

-

Monitor the animals' weight and general health throughout the treatment period.

-

Confirm the hypothyroid state by measuring serum levels of T3, T4, and Thyroid-Stimulating Hormone (TSH) via ELISA or radioimmunoassay. Expect significantly decreased T3 and T4 levels and elevated TSH levels.[6]

Thyroid Hormone Replacement Therapy

Objective: To restore euthyroid conditions in hypothyroid animals to assess the rescue of neurogenesis deficits.

Method: Administration of a combination of levothyroxine (T4) and liothyronine (T3) in drinking water.

Materials:

-

Levothyroxine (T4) sodium salt

-

Liothyronine (T3) sodium salt

-

Bovine Serum Albumin (BSA)

-

Sterile water

Procedure (based on a protocol for rats): [5]

-

Prepare a stock solution of T4 and T3.

-

For daily preparation, dilute the stock solutions in sterile water containing 0.01% BSA to prevent hormone degradation. The solution should be protected from light.

-

A physiological combination for rats is approximately 0.18 µg/mL of T4 and 0.03 µg/mL of T3 in the drinking water.[5] This dosage aims to provide roughly 2.4 µg of T4 and 0.4 µg of T3 per 100g of body weight per day, though this should be adjusted based on fluid intake.[5]

-

Provide this solution as the sole source of drinking water to the hypothyroid animals for the duration of the rescue experiment (typically several weeks).

-

Monitor serum thyroid hormone levels to confirm the restoration of a euthyroid state.

Immunohistochemical Analysis of Adult Neurogenesis

Objective: To label and quantify proliferating cells and immature neurons in the adult brain.

Method: Double immunofluorescence staining for Bromodeoxyuridine (BrdU) and Doublecortin (DCX).

Materials:

-

BrdU solution (for injection)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (20% and 30% in PBS)

-

Cryostat or vibrating microtome

-

Hydrochloric acid (HCl), 2N

-

Sodium borate buffer, 0.1 M, pH 8.5

-

Blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS)

-

Primary antibodies:

-

Rat anti-BrdU

-

Goat anti-DCX

-

-

Secondary antibodies:

-

Alexa Fluor 488-conjugated goat anti-rat IgG

-

Alexa Fluor 594-conjugated donkey anti-goat IgG

-

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

BrdU Administration: Inject animals intraperitoneally with BrdU (e.g., 50 mg/kg body weight) one or more times daily for several consecutive days to label dividing cells.

-

Tissue Preparation:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by sequential immersion in 20% and 30% sucrose solutions until it sinks.

-

Freeze the brain and cut 40 µm coronal sections using a cryostat or vibrating microtome. Collect sections in a cryoprotectant solution.

-

-

Immunostaining:

-

Wash free-floating sections in PBS.

-

DNA Denaturation (for BrdU): Incubate sections in 2N HCl for 30 minutes at 37°C.[8]

-

Neutralize the acid by incubating in 0.1 M sodium borate buffer for 10 minutes at room temperature.[8]

-

Wash thoroughly in PBS.

-

Incubate sections in blocking solution for 1-2 hours at room temperature.

-

Incubate with a cocktail of primary antibodies (anti-BrdU and anti-DCX) in blocking solution overnight at 4°C.

-

Wash sections in PBS.

-

Incubate with a cocktail of appropriate Alexa Fluor-conjugated secondary antibodies for 2 hours at room temperature in the dark.

-

Wash sections in PBS.

-

Counterstain with DAPI for 10 minutes.

-

Mount sections onto slides and coverslip with mounting medium.

-

-

Imaging and Quantification:

-

Visualize the staining using a fluorescence or confocal microscope.

-

Quantify the number of BrdU-positive, DCX-positive, and BrdU/DCX double-positive cells in the region of interest (e.g., the granule cell layer of the dentate gyrus) using stereological methods.

-

Signaling Pathways and Experimental Workflows

The effects of thyroid hormones on adult neurogenesis are primarily mediated by the nuclear thyroid hormone receptor α1 (TRα1).

Thyroid Hormone Receptor Signaling in Neural Stem Cells

The binding of T3 to TRα1 initiates a cascade of transcriptional regulation that influences the fate of neural stem and progenitor cells. In the subventricular zone, a key action of the T3/TRα1 complex is the repression of the transcription factor Sox2, which is crucial for maintaining the pluripotency of neural stem cells.[1] By repressing Sox2, T3 promotes the transition from a progenitor state to a neuroblast. Additionally, T3 can repress cell cycle regulators such as CyclinD1 and c-Myc, further guiding the cells towards differentiation.[1]

Caption: T3/TRα1 signaling promotes neuronal differentiation.

Experimental Workflow for Studying this compound's Effect on Neurogenesis

The following diagram outlines a typical experimental workflow to investigate the impact of a T4/T3 combination, such as this compound, on adult neurogenesis in a hypothyroid rodent model.

Caption: Workflow for assessing T4/T3 effects on neurogenesis.

References

- 1. Thyroid Hormone Signaling and Adult Neurogenesis in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of adult hippocampal neurogenesis by thyroid hormones: implications in depressive-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Combined Levothyroxine (L-T4) and 3-Iodothyronamine (T1AM) Supplementation on Memory and Adult Hippocampal Neurogenesis in a Mouse Model of Hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Combined Levothyroxine (L-T4) and 3-Iodothyronamine (T1AM) Supplementation on Memory and Adult Hippocampal Neurogenesis in a Mouse Model of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 7. Propylthiouracyl-induced hypothyroidism results in reversible transdifferentiation of somatotrophs into thyroidectomy cells. A morphologic study of the rat pituitary including immunoelectron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docs.abcam.com [docs.abcam.com]

The Impact of Euthyral on Glial Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euthyral, a combination of levothyroxine (T4) and liothyronine (T3), exerts significant modulatory effects on the central nervous system (CNS). Beyond its classical role in neuronal function, emerging evidence highlights the profound impact of its constituent thyroid hormones on glial cells, the resident immune and support cells of the brain. This technical guide provides an in-depth analysis of the current understanding of how T3 and T4 influence the activation state and function of microglia and astrocytes. We present a synthesis of quantitative data from key studies, detailed experimental protocols for replicating and extending this research, and visual representations of the underlying signaling pathways and experimental workflows. This resource is intended to equip researchers, scientists, and drug development professionals with the critical information needed to investigate the therapeutic potential of modulating thyroid hormone signaling in the context of neuroinflammation and neurodegenerative diseases.

Introduction

Glial cells, comprising microglia, astrocytes, and oligodendrocytes, are no longer considered passive support cells within the central nervous system. They are active participants in neural circuit formation, synaptic plasticity, and immune surveillance.[1] Glial cell activation is a hallmark of various neurological disorders, including neurodegenerative diseases and traumatic brain injury. Thyroid hormones (THs), primarily triiodothyronine (T3) and its prohormone thyroxine (T4), are crucial for brain development and function.[2] this compound, a therapeutic combination of T4 and T3, is commonly prescribed for hypothyroidism. Understanding the direct effects of these hormones on glial cells is paramount for elucidating their full therapeutic potential and potential side effects in the CNS.

This guide focuses on the impact of T3 and T4 on the activation of microglia and astrocytes, the two glial cell types most prominently involved in neuroinflammatory processes. We will explore how these hormones modulate key cellular functions such as migration, phagocytosis, and the expression of activation markers.

Quantitative Data on the Effects of T3 and T4 on Glial Cell Activation

The following tables summarize the quantitative findings from key studies investigating the impact of T3 and T4 on microglial and astrocytic functions.

Table 1: Effects of T3 on Microglial Functions

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| Chemotactic Migration | Primary Mouse Microglia | T3 | 1 µM | 634.0 ± 19.9% of control | [3] |

| Motility (Total Distance) | Primary Mouse Microglia | T3 | 30 nM | 62.5 ± 4.0 µm/60 min (Control: 50.1 ± 2.9) | [3] |

| Motility (Total Distance) | Primary Mouse Microglia | T3 | 100 nM | 66.7 ± 2.6 µm/60 min (Control: 50.1 ± 2.9) | [3] |

| Motility (Total Distance) | Primary Mouse Microglia | T3 | 300 nM | 66.5 ± 2.6 µm/60 min (Control: 50.1 ± 2.9) | [3] |

| Motility (Total Distance) | Primary Mouse Microglia | T3 | 1 µM | 65.5 ± 3.9 µm/60 min (Control: 50.1 ± 2.9) | [3] |

| Phagocytosis (beads/cell) | Primary Mouse Microglia | T3 | 30 nM | 0.55 ± 0.10 (Control: 0.16 ± 0.04) | [4] |

| Phagocytosis (beads/cell) | Primary Mouse Microglia | T3 | 100 nM | 0.55 ± 0.07 (Control: 0.16 ± 0.04) | [4] |

| Phagocytosis (beads/cell) | Primary Mouse Microglia | T3 | 300 nM | 0.39 ± 0.07 (Control: 0.16 ± 0.04) | [4] |

| Phagocytosis (beads/cell) | Primary Mouse Microglia | T3 | 1 µM | 0.47 ± 0.09 (Control: 0.16 ± 0.04) | [4] |

| Phagocytosis (beads/cell) | Primary Mouse Microglia | T3 | 3 µM | 0.60 ± 0.09 (Control: 0.16 ± 0.04) | [4] |

Table 2: Effects of T4 on LPS-Induced Astrocyte Activation

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| Cell Viability | Primary Rat Astrocytes | T4 (prophylactic) + LPS (1 µg/mL) | 12.5 nM | No significant change in LPS-induced viability loss | [3] |

| Cell Viability | Primary Rat Astrocytes | T4 (prophylactic) + LPS (1 µg/mL) | 25 nM | No significant change in LPS-induced viability loss | [3] |

| Cell Viability | Primary Rat Astrocytes | T4 (prophylactic) + LPS (1 µg/mL) | 50 nM | No significant change in LPS-induced viability loss | [3] |

| Cell Viability | Primary Rat Astrocytes | T4 (simultaneous) + LPS (1 µg/mL) | 25 nM | Significant improvement in cell viability | [3] |

| GFAP Expression | Primary Rat Astrocytes | T4 (simultaneous or prophylactic) + LPS | Not specified | Significant reduction in LPS-induced GFAP expression | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the impact of thyroid hormones on glial cell activation.

Primary Microglia Culture and T3 Treatment

This protocol is adapted from methodologies described for the isolation and culture of primary microglia.[5][6]

Materials:

-

Postnatal day 1-3 (P1-P3) mouse or rat pups

-

Dissection medium (e.g., Hank's Balanced Salt Solution - HBSS)

-

Digestion solution (e.g., 0.25% Trypsin-EDTA)

-

Culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and L-glutamine)

-

Trizma base

-

3,5,3'-Triiodo-L-thyronine (T3) stock solution (in DMSO)

-

Poly-D-lysine (PDL) coated culture flasks and plates

Procedure:

-

Isolation of Mixed Glial Cells:

-